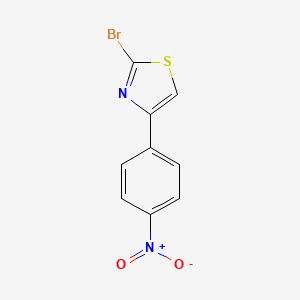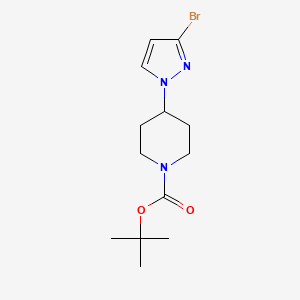![molecular formula C11H22Cl2N4O B1376565 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride CAS No. 1423024-35-4](/img/structure/B1376565.png)
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride
Übersicht
Beschreibung
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride is a chemical compound with the CAS Number: 1423024-35-4 . Its IUPAC name is 2-amino-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]pentanamide dihydrochloride . The molecular weight of this compound is 297.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N4O.2ClH/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15;;/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16);2*1H . This code provides a specific description of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : Various studies have explored the synthesis of structurally related pyrazole derivatives. For instance, Roman (2013) reported on alkylation and ring closure reactions using a related ketonic Mannich base to generate a diverse library of compounds, including pyrazoles (Roman, 2013). Similarly, Mohamed, Efrit, and Kamoun (2020) developed efficient methods for synthesizing pyrazol-1-yl propannitrile derivatives (Mohamed, Efrit, & Kamoun, 2020).
Characterization and Structural Analysis : Todorov and Naydenova (2010) reported the synthesis of novel 5,5-dimethylhydantoin derivatives related to pyrazole, characterizing them using infrared, MS, and NMR spectra (Todorov & Naydenova, 2010).
Catalytic and Biochemical Properties
Catalytic Synthesis and Antioxidant Potential : Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of pyrazole derivatives showing potential antioxidant activities, suggesting the utility of these compounds in biochemical research (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity : Idhayadhulla, Kumar, and Abdul (2012) synthesized pyrazole and imidazole derivatives, including those structurally related to the target compound, and screened them for antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).
Potential Pharmacological Applications
Anticonvulsant Agents : Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, including compounds structurally similar to the target chemical, and evaluated them for anticonvulsant activity (Bhandari, Tripathi, & Saraf, 2013).
Antitumor Activities : Mohareb, El-Sayed, and Abdelaziz (2012) synthesized novel pyrazole derivatives with observed anti-tumor activities against human tumor cell lines (Mohareb, El-Sayed, & Abdelaziz, 2012).
Eigenschaften
IUPAC Name |
2-amino-N-(1-pyrazol-1-ylpropan-2-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15;;/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVCUBBHXGKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)CN1C=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)

